4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid
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Overview
Description
4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid is an organic compound with the molecular formula C13H6F3NO4. It is characterized by the presence of a nitro group (-NO2) and a trifluorophenyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid typically involves the nitration of 2-(2,4,6-trifluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control of temperature, pressure, and reagent concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as halogens, nitrating agents.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 4-Amino-2-(2,4,6-trifluorophenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a trifluorophenyl group.
2-Nitro-4-(2,4,6-trifluorophenyl)benzoic acid: Isomeric compound with the nitro group in a different position on the benzoic acid ring.
Uniqueness
4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid is unique due to the combination of its nitro, trifluorophenyl, and carboxylic acid groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-nitro-2-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO4/c14-6-3-10(15)12(11(16)4-6)9-5-7(17(20)21)1-2-8(9)13(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLXGPADSDDTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=C(C=C2F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690581 |
Source
|
Record name | 2',4',6'-Trifluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-37-8 |
Source
|
Record name | 2',4',6'-Trifluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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